2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid
Description
Properties
IUPAC Name |
2-(2-oxo-2-piperidin-1-ylethyl)sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c16-13(15-8-4-1-5-9-15)10-19-12-7-3-2-6-11(12)14(17)18/h2-3,6-7H,1,4-5,8-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQMXDHBVWJPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 2-oxo-2-piperidin-1-ylethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and in-line purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the piperidinyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens like chlorine or bromine (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
Building Block in Organic Synthesis
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow it to participate in various organic transformations, making it valuable in synthetic chemistry .
| Application | Description |
|---|---|
| Organic Synthesis | Used as a reagent in nucleophilic substitution reactions. |
| Material Science | Acts as an intermediate in the development of new materials. |
Biology
Biological Activity
Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that it can inhibit specific enzymes or modulate receptor pathways, contributing to its biological effects .
Case Study: Antimicrobial Activity
In a study evaluating various derivatives of benzamide compounds, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial agents .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed at sub-micromolar concentrations. |
| Escherichia coli | Effective against multiple strains. |
Medicine
Therapeutic Potential
The compound is being explored for its therapeutic applications due to its ability to interact with specific biological targets. Its structure suggests potential for drug development aimed at various diseases, including cancer and infectious diseases .
Mechanism of Action
The mechanism involves interaction with molecular targets such as enzymes or receptors, where the thioether linkage enhances binding affinity. This interaction may inhibit enzyme activity or alter receptor signaling pathways, leading to observed biological effects .
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in pharmaceutical and agrochemical production. Its ability to undergo further chemical transformations makes it suitable for large-scale applications .
| Industry Application | Description |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis. |
| Agrochemicals | Used in the formulation of agricultural products. |
Mechanism of Action
The mechanism of action of 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the piperidinyl moiety play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Key Compounds Analyzed:
2-[(2-Amino-2-oxoethyl)thio]benzoic acid () Substituent: Amide group (-CONH₂) instead of piperidinyl-oxoethyl. Properties: Higher polarity due to the primary amide; may exhibit stronger hydrogen-bonding but lower lipophilicity compared to the piperidine derivative. Applications: Used as a precursor in heterocyclic synthesis (e.g., oxadiazoles) .
2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid ()
- Substituent: 4-Nitrophenyl group attached to the oxoethyl chain.
- Properties: Electron-withdrawing nitro group increases acidity (pKa reduction) and stabilizes the thioether linkage. Likely lower solubility in aqueous media due to hydrophobicity of the nitroaryl moiety .
2-((2-(Thiophen-2-yl)acetyl)thio)benzoic acid ()
- Substituent: Thiophene-acetyl group.
- Properties: Heteroaromatic thiophene enhances π-π stacking interactions; acetyl group may increase metabolic stability. Demonstrated anticancer activity (IC₅₀ 239.88 μM/mL) via apoptosis induction .
2-[3-(1,3-Dioxoisoindol-2-yl)propylsulfanyl]benzoic acid ()
- Substituent: Bulky dioxoisoindolylpropyl chain.
- Properties: Steric hindrance may reduce membrane permeability but improve target specificity. Used in protease inhibition studies .
Physicochemical Properties
| Compound | Molecular Weight | Key Functional Groups | Solubility | Acidity (pKa) |
|---|---|---|---|---|
| 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid | ~333.45 (estimated) | Piperidinyl, thioether, carboxyl | Moderate (polar groups) | ~2.5–3.5 (carboxyl) |
| 2-[(2-Amino-2-oxoethyl)thio]benzoic acid | 211.24 | Amide, thioether, carboxyl | High (polar amide) | ~1.8–2.5 |
| 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)benzoic acid | ~347.35 | Nitrophenyl, thioether, carboxyl | Low (hydrophobic nitro) | ~1.5–2.0 |
| 2-((2-(Thiophen-2-yl)acetyl)thio)benzoic acid | ~292.34 | Thiophene, acetyl, carboxyl | Moderate | ~2.5–3.0 |
Research Findings and Implications
- Structural Advantage of Piperidine : The piperidinyl group in this compound may confer improved blood-brain barrier penetration compared to nitro or dioxoisoindolyl analogs, making it suitable for central nervous system targets .
- Comparative Toxicity: Safety data for 2-[(2-amino-2-oxoethyl)thio]benzoic acid () indicate low acute toxicity (GHS Category 5), suggesting that structural analogs with piperidine might share similar safety profiles .
Biological Activity
2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid is a synthetic compound with notable potential in various biological applications. This article explores its biological activity, mechanisms, and relevance in medicinal chemistry, supported by case studies and research findings.
- Molecular Formula : C14H17NO3S
- Molecular Weight : 279.36 g/mol
- CAS Number : 354128-84-0
The compound features a thioether linkage and a piperidinyl moiety, which contribute to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thioether group may enhance binding affinity, while the piperidinyl structure aids in modulating enzyme activity or receptor signaling pathways. This mechanism is crucial for its potential therapeutic effects.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can exhibit significant antibacterial properties. The presence of the piperidinyl group may enhance this effect by improving membrane permeability or inhibiting bacterial enzyme activity .
- Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms. The specific pathways involved are still under investigation but may include modulation of oncogenic signaling pathways .
- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory processes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzyme activity | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer activity. Further molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression .
Case Study: Antimicrobial Evaluation
A separate study assessed the antimicrobial efficacy of the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to leading antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid?
- Methodology : A two-step synthesis involving thioether bond formation via nucleophilic substitution between a piperidinyl-oxoethyl thiol intermediate and a benzoic acid derivative. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products, as demonstrated in analogous sulfur-containing benzoic acid syntheses .
- Key considerations : Monitor reaction progress using TLC or HPLC to isolate intermediates and ensure high purity of the final product.
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodology : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO). Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) for data collection. Refine structures using SHELXL-2018/3, as applied to structurally related benzoic acid derivatives .
- Validation : Compare bond lengths and angles with density functional theory (DFT) calculations to resolve discrepancies.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Recommendations : Wear NIOSH-approved eye protection, nitrile gloves, and lab coats. Use fume hoods for weighing and synthesis steps. Store in airtight containers at 2–8°C to prevent degradation, as advised for structurally similar piperidine-containing compounds .
- Risk mitigation : Conduct acute toxicity assays (e.g., OECD 423 guidelines) if no existing data are available .
Advanced Research Questions
Q. How can conflicting NMR data for this compound be resolved across studies?
- Methodology : Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess conformational changes. Use 2D techniques (COSY, HSQC) to assign signals unambiguously, as demonstrated for thioether-functionalized benzoic acids .
- Statistical analysis : Apply principal component analysis (PCA) to identify outlier datasets caused by impurities or solvent effects.
Q. What strategies optimize the regioselectivity of thioether bond formation in derivatives of this compound?
- Approach : Use computational modeling (e.g., Gaussian 16) to predict reactive sites. Experimentally, introduce steric hindrance via bulky leaving groups (e.g., mesyl vs. tosyl) or employ phase-transfer catalysis, as shown in analogous syntheses of sulfur-linked heterocycles .
- Validation : Characterize products via LC-MS and compare yields/selectivity under varied conditions.
Q. How does the electronic environment of the piperidinyl group influence the compound’s reactivity?
- Methodology : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents on the piperidine ring. Assess reactivity via Hammett plots or kinetic studies in nucleophilic acyl substitution reactions .
- Spectroscopic tools : Use UV-Vis spectroscopy to track charge-transfer interactions and correlate with DFT-calculated electrostatic potentials.
Q. What are the limitations of current toxicity data, and how can they be addressed for preclinical studies?
- Gaps : Limited reproductive or chronic toxicity data.
- Solutions : Conduct Ames tests for mutagenicity and in vitro hepatocyte assays to assess metabolic stability. Cross-reference toxicological profiles of structurally related USP reference standards (e.g., Repaglinide analogs) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
